Descyano Citalopram-d4 is a deuterated derivative of descyano citalopram, which is itself an impurity associated with citalopram, a widely used antidepressant. Citalopram is classified as a selective serotonin reuptake inhibitor (SSRI) and is primarily utilized in the treatment of major depressive disorder and anxiety disorders. The presence of descyano citalopram as an impurity in citalopram formulations raises concerns regarding the purity and efficacy of the drug, making the study of its derivatives, such as descyano citalopram-d4, significant for pharmaceutical quality control and research purposes.
Descyano Citalopram-d4 falls under the category of pharmaceutical compounds, specifically as a structural analogue of citalopram. It is classified chemically as a phthalancarbonitrile derivative due to its structural components resembling those found in citalopram.
The synthesis of Descyano Citalopram-d4 typically involves several steps that modify the original citalopram structure to introduce deuterium atoms. The methods often utilize Grignard reactions and other organic synthesis techniques to achieve the desired molecular structure.
The molecular formula for Descyano Citalopram-d4 is . The incorporation of deuterium (D) atoms modifies the physical properties and isotopic signature of the compound, which can be useful in analytical applications.
Descyano Citalopram-d4 can undergo various chemical reactions similar to those of its parent compound, including:
The reactions are typically conducted under controlled conditions to ensure specificity and yield. Common reagents include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
Descyano Citalopram-d4's mechanism of action is presumed to be similar to that of citalopram, primarily involving inhibition of serotonin reuptake in synaptic clefts. This action increases serotonin availability, contributing to its antidepressant effects.
Descyano Citalopram-d4 has several applications in scientific research:
Descyano Citalopram-d4 is systematically named as 3-(1-(4-Fluorophenyl-2,3,5,6-d₄)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine. Its molecular formula is C₁₉H₁₈D₄FNO, with a molecular weight of 303.41 g/mol [1] [4]. This deuterated analog features a propanamine side chain attached to a 1,3-dihydroisobenzofuran core and a fluorophenyl ring with site-specific deuterium substitution. The compound is typically supplied as a solid and may form salts (e.g., oxalate, hydrobromide) for enhanced stability, though the free base is the most common form for analytical applications [6] [8].
Table 1: Molecular Identity of Descyano Citalopram-d4 and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
Descyano Citalopram-d4 | C₁₉H₁₈D₄FNO | 303.41 | Deuterated, no cyano group |
Citalopram-d4 Hydrobromide | C₂₀H₁₈D₄FN₂O·HBr | 409.33 | Retains cyano group, salt form |
Citalopram Descyano Impurity | C₁₉H₂₂FNO | 299.39 | Non-deuterated, no cyano group |
Deuterium atoms are incorporated at the 2,3,5,6 positions of the 4-fluorophenyl ring, replacing all four aromatic hydrogens. This labeling induces a mass shift of +4 Da compared to the non-deuterated analog, while maintaining near-identical chemical behavior. The strategic placement minimizes metabolic interference and ensures optimal performance in mass spectrometry, as deuterium’s kinetic isotope effect alters bond cleavage dynamics without compromising molecular recognition [1] [7].
Descyano Citalopram-d4 is structurally distinct from Citalopram in two critical aspects:
Descyano Citalopram-d4 is a solid at room temperature and exhibits moderate solubility in organic solvents like DMSO (~30 mg/mL). It remains stable under inert conditions but is sensitive to prolonged exposure to moisture, light, or acidic/basic environments, which may accelerate deuterium exchange or degradation. Recommended storage involves tightly sealed containers at 4°C or –20°C to preserve isotopic integrity [1] [7] [8].
Table 2: Stability and Handling Recommendations
Property | Conditions | Recommendations |
---|---|---|
Thermal Stability | Up to 25°C | Stable for months in sealed containers |
Light Sensitivity | UV/Visible light | Store in amber glass; avoid direct light |
Solubility | DMSO | 30 mg/mL (with warming) |
Deuterium Exchange | pH <3 or pH >10 | Avoid acidic/basic solvents |
Descyano Citalopram-d4 is synthesized via:
This compound serves as a critical internal standard in LC-MS/MS and GC-MS assays for Citalopram due to:
Table 3: Comparison of Deuterated Citalopram Derivatives in Research
Compound | Molecular Weight | Primary Application | Advantage |
---|---|---|---|
Descyano Citalopram-d4 | 303.41 | Quantifying Citalopram metabolites | Eliminates cyano group interference in MS |
Citalopram-d4 | 328.42 | Citalopram bioavailability studies | Matches parent drug structure |
(S)-Citalopram-d4 Oxalate | 418.45 | Enantioselective metabolism assays | Resolves S-(+)-enantiomer kinetics |
Descyano Citalopram-d4 is classified as a research-grade standard (not for human/veterinary use) under catalog numbers like sc-499923 and SZ-C039039. It complies with ICH guidelines for impurity reference standards in ANDA filings, with stringent requirements for isotopic enrichment (>98% D₄) and chromatographic purity [2] [4] [6]. Future applications may explore deuterium’s kinetic isotope effects to modulate drug metabolism, though current use remains focused on analytical chemistry [1] [5].
Table 4: Catalog and Regulatory Data
Supplier | Catalog Number | Purity Specification | Regulatory Use |
---|---|---|---|
SynZeal | SZ-C039039 | >95% | ANDA validation; QC testing |
Santa Cruz Biotechnology | sc-499923 | >98% | Method development |
TLC Standards | C-0934 | Pharmacopeial grade | USP/EP traceability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1